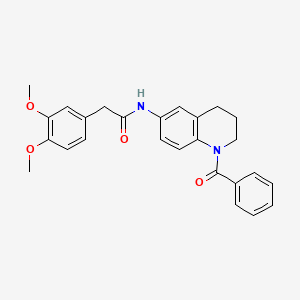

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and an acetamide-linked 3,4-dimethoxyphenyl moiety at the 6-position. The 3,4-dimethoxyphenyl group is pharmacologically significant, often associated with enhanced receptor binding due to its electron-donating methoxy substituents, which modulate electronic and steric properties. The tetrahydroquinoline scaffold is prevalent in medicinal chemistry for its conformational rigidity and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-31-23-13-10-18(15-24(23)32-2)16-25(29)27-21-11-12-22-20(17-21)9-6-14-28(22)26(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15,17H,6,9,14,16H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOQDQXPFDCPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzoyl group and a dimethoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 420.46 g/mol. The structural characteristics facilitate interactions with various biological targets, enhancing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydroquinoline Ring : Achieved through the Pictet-Spengler reaction.

- Benzoylation : Involves acylation using benzoyl chloride and a Lewis acid catalyst.

- Dimethoxyphenyl Substitution : The final step includes the reaction with 2-(3,4-dimethoxyphenyl)acetyl chloride.

Research indicates that this compound interacts with specific molecular targets within biological systems. It has been shown to potentially inhibit enzyme activities and interfere with cellular signaling pathways. The presence of both the benzoyl and dimethoxy groups allows for distinct chemical properties that enhance its interactions with biological targets.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.99 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 0.054 | Inhibits tubulin polymerization |

| A549 (Lung) | 0.048 | Arrests cell cycle at G2/M phase |

These findings suggest that the compound may function as a tubulin inhibitor , disrupting microtubule dynamics crucial for cell division .

Antioxidant Properties

Another aspect of its biological activity includes antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative stress can influence tumor progression.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Study on Anticancer Activity : A study published in MDPI highlighted the compound's effectiveness against lung cancer cells (A549), showing an IC50 value as low as 0.048 µM. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest .

- Research on Enzyme Inhibition : Another investigation focused on enzyme inhibition capabilities, demonstrating that the compound could effectively inhibit certain kinases involved in cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinoline/Isoquinoline Core

The compound shares structural homology with substituted tetrahydroisoquinolines and related derivatives. Key analogs include:

Table 1: Structural Analogs and Key Properties

Key Observations :

Substituent Position and Activity: The target compound’s 3,4-dimethoxyphenyl group contrasts with BF38403’s 2-fluorophenoxy group. Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking compared to methoxy groups . Compound 20 () includes a 7-(piperidin-1-yl-ethoxy) substituent, which likely enhances solubility and receptor affinity due to the basic piperidine moiety, albeit with a lower synthesis yield (24%) .

The dihydrobenzodioxin analog () introduces an ether-linked benzodioxin group, which may alter pharmacokinetics by increasing polarity and hydrogen-bonding capacity .

Pharmacological Implications

The 3,4-dimethoxyphenyl group in the target compound mirrors substituents in compound 20, which is optimized for orexin receptor binding . Conversely, BF38403’s fluorophenoxy group may favor kinase inhibition, as fluorine is common in kinase-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.